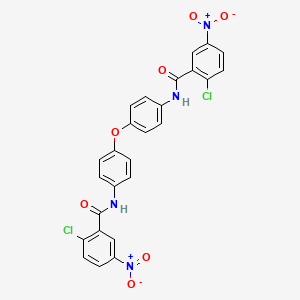![molecular formula C21H25NO5S B10893446 2-{3-[(3,4-Diethoxybenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10893446.png)
2-{3-[(3,4-Diethoxybenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound that features a thiazolane ring, a phenyl group, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolane Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-halo ketones under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Carboxylic Acid Group: This step often involves the hydrolysis of an ester precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-{3-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{3-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{3-[(3,4-DIMETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID: Similar structure but with methoxy groups instead of ethoxy groups.
2-{3-[(3,4-DICHLOROBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID: Contains chlorine atoms instead of ethoxy groups.
Uniqueness
2-{3-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C21H25NO5S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
2-[3-[(3,4-diethoxyphenyl)methoxy]phenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C21H25NO5S/c1-3-25-18-9-8-14(10-19(18)26-4-2)12-27-16-7-5-6-15(11-16)20-22-17(13-28-20)21(23)24/h5-11,17,20,22H,3-4,12-13H2,1-2H3,(H,23,24) |
Clé InChI |
XRVAGDXCLQTBOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)COC2=CC=CC(=C2)C3NC(CS3)C(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893366.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893380.png)
amino]-4-oxobutanoic acid](/img/structure/B10893383.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10893385.png)
![1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10893386.png)
![7-phenyl-2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10893391.png)

![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10893402.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10893409.png)
![9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10893415.png)
![4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10893417.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N'-{(E)-[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10893420.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B10893436.png)
